tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O3. It is a piperidine derivative that has found applications in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxolane compounds under controlled conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then reacted with 3-aminooxolane in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Serves as a building block in the synthesis of novel organic compounds.
Uniqueness
tert-Butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and interact with diverse biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H26N2O3 |
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Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-aminooxolan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-10(5-8-16)12-11(15)6-9-18-12/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
IDWVGGMOYJZQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)N |
Origin of Product |
United States |
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